molecular formula C10H11N5O2 B2871286 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide CAS No. 181421-72-7

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide

Cat. No.: B2871286
CAS No.: 181421-72-7
M. Wt: 233.231
InChI Key: ZQCMVUZFERDCQI-UHFFFAOYSA-N
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Description

The compound “2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide” is a derivative of 1,2,4-triazole . Triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They have been targeted in the development of a variety of bioactive compounds with antibacterial , anticancer , and anti-hypercholesterolemic actions.


Synthesis Analysis

The synthesis of triazole derivatives has been reported in several studies . For example, a new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . All the synthesized compounds were unambiguously identified based on their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .


Molecular Structure Analysis

The molecular structure of triazole derivatives can be confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 . The 1 H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

Triazole derivatives have been evaluated for their in vitro anti-microbial activity after thorough purification . Among all the tested compounds, some possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively . The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .


Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be determined by various techniques. For instance, the yield of some derivatives was found to be 67%; melting point: 200–202 °C; 1 H NMR (500 MHz, DMSO- d6): δ 10.43 (s, 1H), 9.39 (s, 1H), 8.60 (d, J =10.0 Hz, 2H), 8.27–8.26 (m, 2H), 8.02–7.98 (m, 2H), 7.97–7.93 (m, 2H), 7.71–7.68 (m, 1H), 7.44 (s, 1H), 7.38 (d, J =10.0 Hz, 1H), 7.17 (t, J =7.5 Hz, 1H), 6.85 (d, J =10.0 Hz, 1H), 5.30 (s, 2H), 2.23 (s, 3H); 13 C NMR (125 MHz, DMSO- d6): δ 166.4, 158.1, 153.2, 151.8, 146.6, 143.1, 142.1, 139.0, 138.6, 136.7, 135.2, 130.0, 129.2, 128.2, 128.1, 124.9, 124.1, 120.6, 119.6, 117.3, 114.9, 65.9, 21.5 .

Scientific Research Applications

Anticancer Applications

  • Triazole derivatives, including those related to 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide, have shown potential in inhibiting cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. Some specific compounds synthesized from triazole derivatives exhibited notable cytotoxicity against these cancer cell lines, indicating potential as antimetastatic candidates (Šermukšnytė et al., 2022).

Antioxidant Properties

  • A specific compound synthesized from a triazole derivative demonstrated 1.5 times higher antioxidant ability than the standard control, butylated hydroxytoluene, suggesting significant antioxidant properties (Šermukšnytė et al., 2022).

Corrosion Inhibition

  • Novel ecological triazole derivative corrosion inhibitors, closely related to the compound of interest, were effective against corrosion of mild steel in acidic solutions. These inhibitors acted as mixed type inhibitors and demonstrated high inhibition efficiency, making them promising for industrial applications (Nahlé et al., 2021).

Antimicrobial and Antifungal Activities

  • Various compounds derived from triazole demonstrated notable antimicrobial activities. Specific derivatives showed good antimicrobial activities against test microorganisms, comparable to ampicillin, a standard drug. This suggests their potential use in developing new antimicrobial agents (Demirbaş et al., 2010).

Enzyme Inhibition

  • Some novel heterocyclic compounds derived from triazole demonstrated significant lipase and α-glucosidase inhibition, indicating potential applications in the treatment of diseases related to these enzymes (Bekircan et al., 2015).

Antitubercular Agents

  • Certain triazole derivatives have been evaluated for their antitubercular activity, showing moderate to significant effectiveness against Mycobacterium tuberculosis. This suggests their potential application in tuberculosis treatment (Kumar et al., 2012).

Mechanism of Action

Target of Action

The primary target of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in various physiological processes such as respiration and the transport of carbon dioxide/bicarbonate.

Mode of Action

The compound interacts with its target through the formation of hydrogen bonds with different targets . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding . This interaction leads to the inhibition of the Carbonic Anhydrase-II enzyme .

Result of Action

The inhibition of the Carbonic Anhydrase-II enzyme by this compound can lead to a decrease in the transport of carbon dioxide/bicarbonate, affecting respiration and acid-base balance. This compound has shown moderate inhibition potential against the Carbonic Anhydrase-II enzyme .

Properties

IUPAC Name

2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c11-13-9(16)6-17-10-12-7-15(14-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCMVUZFERDCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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